molecular formula C10H12O B14543660 8-Ethylcycloocta-2,4,6-trien-1-one CAS No. 61775-57-3

8-Ethylcycloocta-2,4,6-trien-1-one

Cat. No.: B14543660
CAS No.: 61775-57-3
M. Wt: 148.20 g/mol
InChI Key: ONZLASIGGPITLE-UHFFFAOYSA-N
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Description

8-Ethylcycloocta-2,4,6-trien-1-one is an organic compound with a molecular formula of C10H12O It is a derivative of cyclooctatrienone, featuring an ethyl group attached to the eight-membered ring structure

Preparation Methods

The synthesis of 8-Ethylcycloocta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cyclooctatriene using selenium dioxide . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . These methods highlight the versatility of synthetic routes available for producing this compound.

Chemical Reactions Analysis

8-Ethylcycloocta-2,4,6-trien-1-one undergoes several types of chemical reactions:

Common reagents used in these reactions include potassium hydroxide for ring contraction and bromine for electrophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethylcycloocta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecular architectures.

    Biology: The compound’s unique structure makes it a subject of study in biological research, although specific applications are less documented.

    Medicine: Potential medicinal applications are being explored, especially in the context of its structural similarity to other bioactive compounds.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethylcycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in a range of chemical reactions, influencing pathways related to its ketone and alkene groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

CAS No.

61775-57-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

8-ethylcycloocta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O/c1-2-9-7-5-3-4-6-8-10(9)11/h3-9H,2H2,1H3

InChI Key

ONZLASIGGPITLE-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CC=CC=CC1=O

Origin of Product

United States

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